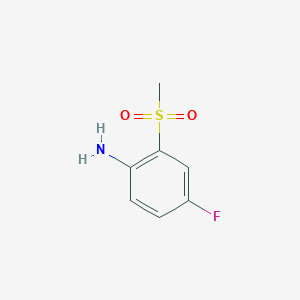

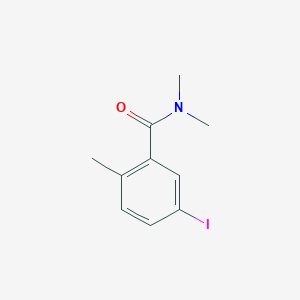

5-iodo-N,N,2-trimethylbenzamide

Descripción general

Descripción

5-iodo-N,N,2-trimethylbenzamide is a chemical compound that has gained significant attention in the scientific community. It is available for purchase from various suppliers .

Molecular Structure Analysis

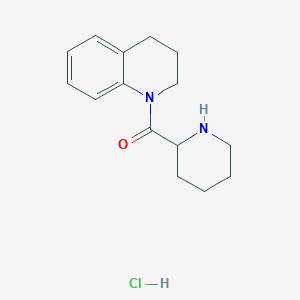

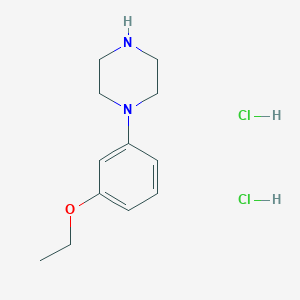

The molecular formula of 5-iodo-N,N,2-trimethylbenzamide is C10H12INO, and its molecular weight is 289.11 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving 5-iodo-N,N,2-trimethylbenzamide are not provided in the search results. Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Organic Synthesis

5-Iodo-2-methyl-N,N-dimethylbenzamide: is a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. It can serve as a precursor for the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters . Its iodine atom makes it a suitable candidate for electrophilic aromatic substitution reactions, which are fundamental in building pharmacologically active compounds.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of a wide range of drugs and active pharmaceutical ingredients (APIs). Its chemical structure allows it to undergo transformations that are crucial in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs . The iodine substituent can be utilized in radio-labeling, which is essential for creating diagnostic agents.

Catalysis

The compound’s unique chemical properties facilitate its use as a catalyst in synthetic processes. It can enhance the efficiency of reactions, often resulting in higher yields. This is particularly useful in the development of new catalytic methods that can streamline the production of various chemicals .

Bioorganic Chemistry

In bioorganic chemistry, this compound can be used to modify peptides and proteins. The iodine atom allows for further functionalization, such as PEGylation, which is important for improving the pharmacokinetics of therapeutic proteins .

Analytical Chemistry

Due to its distinctive structure, 5-Iodo-2-methyl-N,N-dimethylbenzamide can be used as a standard or reference compound in various analytical techniques, including mass spectrometry and NMR spectroscopy. It can help in the identification and quantification of complex mixtures in research and quality control settings .

Mecanismo De Acción

The mechanism of action of 5-iodo-N,N,2-trimethylbenzamide is not explicitly mentioned in the search results. More detailed information might be available in specialized chemical databases or literature.

Relevant Papers The search results did not provide specific papers related to 5-iodo-N,N,2-trimethylbenzamide. For a comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases such as PubMed, Web of Science, and others .

Propiedades

IUPAC Name |

5-iodo-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEOWGUGWMDNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methyl-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.